4-(Nonyloxy)benzene-1,2-dicarbonitrile
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Overview
Description
4-(Nonyloxy)benzene-1,2-dicarbonitrile is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a nonyloxy group attached to the benzene ring, along with two cyano groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonyloxy)benzene-1,2-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,2-dicarbonitrile as the starting material.
Alkylation: The benzene-1,2-dicarbonitrile undergoes an alkylation reaction with nonyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the nonyloxy group to the benzene ring.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Nonyloxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The nonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Nonyloxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Nonyloxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The cyano groups can participate in hydrogen bonding and other interactions, while the nonyloxy group can influence the compound’s solubility and membrane permeability. These interactions can affect various biological pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dioctyloxy-1,2-benzenedicarbonitrile: Similar structure with octyloxy groups instead of nonyloxy.
4-(Prop-2-yn-1-yl-oxy)benzene-1,2-dicarbonitrile: Contains a prop-2-yn-1-yl-oxy group instead of nonyloxy.
Uniqueness
4-(Nonyloxy)benzene-1,2-dicarbonitrile is unique due to its specific nonyloxy substitution, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
197844-20-5 |
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Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
4-nonoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H22N2O/c1-2-3-4-5-6-7-8-11-20-17-10-9-15(13-18)16(12-17)14-19/h9-10,12H,2-8,11H2,1H3 |
InChI Key |
YHOVZZYQHWNJFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC(=C(C=C1)C#N)C#N |
Origin of Product |
United States |
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